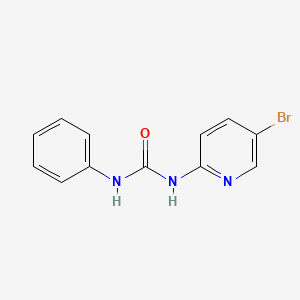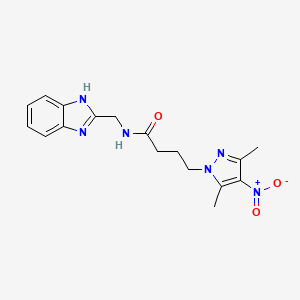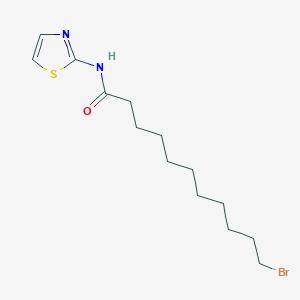![molecular formula C24H38N4OS B11491133 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one](/img/structure/B11491133.png)
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of adamantane, piperazine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring. The final step involves the incorporation of the imidazole moiety through a thiol-ether linkage. Common reagents used in these reactions include adamantane, piperazine, imidazole derivatives, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thiol-ether linkage.
Substitution: The piperazine and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or imidazole rings.
Scientific Research Applications
1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The adamantane moiety may enhance membrane permeability, while the piperazine and imidazole rings can interact with various enzymes or receptors. The thiol-ether linkage may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-YL]sulfanyl}ethan-1-one
- **this compound
Uniqueness
This compound is unique due to its combination of adamantane, piperazine, and imidazole moieties. The adamantane structure provides rigidity and stability, the piperazine ring offers flexibility and potential for various interactions, and the imidazole ring contributes to the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C24H38N4OS |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H38N4OS/c1-16(2)8-21-17(3)25-23(26-21)30-15-22(29)27-4-6-28(7-5-27)24-12-18-9-19(13-24)11-20(10-18)14-24/h16,18-20H,4-15H2,1-3H3,(H,25,26) |
InChI Key |
ANELSPOGJRDKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)

![N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide](/img/structure/B11491057.png)

![N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)
![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11491083.png)
![N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11491088.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11491091.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11491096.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine](/img/structure/B11491097.png)
![6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine](/img/structure/B11491104.png)

